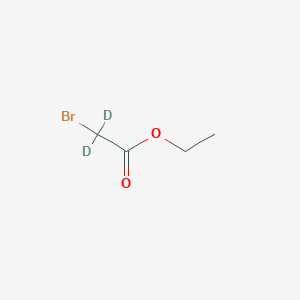

Ethyl 2-bromo-2,2-dideuterioacetate

Description

Properties

IUPAC Name |

ethyl 2-bromo-2,2-dideuterioacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO2/c1-2-7-4(6)3-5/h2-3H2,1H3/i3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQJJJMRNHATNKG-SMZGMGDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)OCC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, ethyl bromoacetate is dissolved in deuterium oxide (DO) with a catalytic amount of sulfuric acid or sodium deuteroxide (NaOD). The acidic alpha hydrogens (pKa ≈ 12–14) undergo successive deprotonation and deuteration. Elevated temperatures (50–80°C) and prolonged reaction times (24–72 hours) enhance deuteration efficiency. For example, a study on analogous esters reported 85–90% deuteration after three cycles of exchange.

Limitations and Optimization

A key challenge is achieving complete deuteration without ester hydrolysis. Neutralizing the reaction with NaCO post-exchange minimizes hydrolysis. Additionally, using anhydrous DO and inert atmospheres improves yield. Recent advancements in microfluidic reactors, as demonstrated in continuous-flow bromination systems, suggest that precise temperature and residence time control could optimize deuteration while suppressing side reactions.

Reduction of Deuterated Precursors

Deuterium incorporation via reduction of ketones or α-bromo ketones offers an alternative pathway. Sodium borodeuteride (NaBD) or lithium aluminum deuteride (LiAlD) reduces carbonyl groups to deuterated alcohols, which are subsequently esterified.

Synthesis from α-Bromo Deuterated Alcohols

A two-step process involves:

-

Reduction of 2-bromo-2-deuterioacetyl chloride : Treatment with LiAlD in tetrahydrofuran (THF) at 0°C yields 2-bromo-2,2-dideuterioethanol.

-

Esterification : Reacting the deuterated alcohol with acetyl chloride in the presence of pyridine produces the target ester.

This method achieves isotopic purity >95% but requires stringent anhydrous conditions.

Bromination of Deuterated Esters

An alternative route starts with ethyl deuterioacetate. Bromination at the alpha position using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in carbon tetrachloride introduces bromine while retaining deuterium. However, over-bromination and radical side reactions necessitate careful stoichiometric control.

Continuous-Flow Synthesis

Adapting continuous-flow technology, as described in patents for analogous brominated esters, offers scalability and safety advantages.

Flow Reactor Design

A modular system could integrate:

-

Deuteration module : H/D exchange under controlled pH and temperature.

-

Bromination module : Introduction of bromine via electrophilic or radical pathways.

-

Quenching and purification : In-line neutralization and solvent removal.

For example, a continuous-flow setup optimized for ethyl 7-bromo-2,2-dimethylheptanoate achieved 92% yield by precise residence time control (60–300 seconds) and cooling to −30°C. Adapting this for deuterated substrates could minimize decomposition.

Isotopic Enrichment and Analytical Validation

Purification Techniques

-

Distillation : Fractional distillation under reduced pressure removes non-deuterated byproducts.

-

Chromatography : Deuterated compounds exhibit slight retention time differences in GC-MS, enabling separation.

Analytical Characterization

-

NMR Spectroscopy : H NMR confirms deuterium incorporation, while H NMR quantifies residual protons.

-

Mass Spectrometry : High-resolution MS distinguishes isotopic peaks (e.g., M+2 for two deuterium atoms).

Comparative Analysis of Methods

| Method | Yield (%) | Isotopic Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| H/D Exchange | 70–85 | 85–90 | Moderate | High |

| Reduction-Esterification | 60–75 | 90–95 | Low | Moderate |

| Continuous-Flow | 80–92 | 95–98 | High | Moderate |

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-bromo-2,2-dideuterioacetate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

Elimination Reactions: The compound can undergo elimination reactions to form alkenes, where the bromine atom and a hydrogen atom are removed.

Reduction: The bromine atom can be reduced to form ethyl 2,2-dideuterioacetate.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) are commonly used.

Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) or sodium ethoxide (NaOEt) are used under heated conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed:

Nucleophilic Substitution: Products include ethyl 2-hydroxy-2,2-dideuterioacetate, ethyl 2-cyano-2,2-dideuterioacetate, and ethyl 2-amino-2,2-dideuterioacetate.

Elimination Reactions: The major product is ethyl 2,2-dideuterioethene.

Reduction: The major product is ethyl 2,2-dideuterioacetate.

Scientific Research Applications

Ethyl 2-bromo-2,2-dideuterioacetate has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of deuterated compounds, which are valuable in studying reaction mechanisms and kinetics.

Biology: Deuterated compounds are used in metabolic studies to trace the incorporation and transformation of deuterium-labeled molecules in biological systems.

Medicine: Deuterated drugs are being developed to improve the pharmacokinetic properties of existing drugs, such as increasing their metabolic stability and reducing side effects.

Industry: The compound is used in the production of specialty chemicals and materials, where the incorporation of deuterium atoms can enhance the properties of the final product.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-2,2-dideuterioacetate involves the interaction of the bromine atom with nucleophiles or bases. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, resulting in the formation of a new bond. In elimination reactions, the bromine atom and a hydrogen atom are removed, leading to the formation of a double bond. The presence of deuterium atoms can influence the reaction kinetics and pathways due to the isotope effect, where the bond strength and reaction rates differ between hydrogen and deuterium.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Physical and Chemical Properties

Key Comparative Analysis

Reactivity in Synthesis :

- Ethyl 2-bromo-2,2-difluoroacetate : Excels in radical-mediated reactions (e.g., photocatalyzed difluoromethylation ) and meta-C–H alkylation using ruthenium catalysts . The fluorine atoms stabilize radical intermediates and enhance electrophilicity .

- Ethyl dibromofluoroacetate : Primarily used in cyclization reactions to form benzimidazoles and thiazoles via copper-catalyzed pathways . The additional bromine increases steric hindrance, limiting its use in sterically demanding reactions.

- Ethyl bromoacetate : Lacks fluorine, making it less electrophilic but more versatile in nucleophilic substitutions (e.g., Gabriel synthesis) and peptide coupling .

Applications in Medicinal Chemistry :

- The difluoro compound is critical in synthesizing histone deacetylase (HDAC) inhibitors and PDE2A inhibitors , where fluorine improves metabolic stability and binding affinity .

- Ethyl dibromofluoroacetate is employed in radiopharmaceuticals and drug discovery for thiazole ring formation .

Synthetic Efficiency :

- Ethyl 2-bromo-2,2-difluoroacetate achieves higher yields (~91%) in benzimidazole synthesis compared to dibromofluoroacetate (~45–77%) .

- Both difluoro and dibromofluoro analogs require copper catalysts for cross-coupling, but the difluoro derivative is more compatible with photoredox systems .

Table 2: Reaction Performance in Key Transformations

Mechanistic Insights

- Radical Pathways : The difluoro compound generates difluoromethyl radicals under visible light photoredox conditions, enabling addition to alkenes and heteroarenes . Fluorine’s electronegativity stabilizes transition states, enhancing regioselectivity .

Biological Activity

Ethyl 2-bromo-2,2-dideuterioacetate is a compound of interest in various fields, particularly in medicinal chemistry and biological research. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

This compound has the following chemical properties:

- Molecular Formula : CHBrDO

- Molecular Weight : 182.01 g/mol

- CAS Number : 667-27-6

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins. This reactivity can lead to the formation of hapten-protein complexes, which are crucial in sensitization processes. The compound's bromine atom is particularly reactive, allowing it to participate in various biochemical pathways.

In Vitro Studies

- Cellular Models : Research has demonstrated that this compound exhibits significant activity in cellular models. For instance, studies using monocytic cell lines (e.g., THP-1) have shown that the compound can activate these cells at concentrations not directly correlated with its formaldehyde release properties .

- Biomarker Expression : The expression profiles of several biomarkers have been specifically linked to the action of this compound. These biomarkers are indicative of cellular stress responses and potential allergic reactions .

- Chemical Reactivity : The compound has been shown to generate various degradation products upon reaction with amino acids, which may contribute to its biological effects. Notably, the formation of adducts with amino acids was observed, which were not present when formaldehyde alone was used .

Case Studies

Several case studies highlight the biological implications of this compound:

- Sensitization Reactions : Clinical cases have indicated that exposure to compounds releasing formaldehyde can lead to sensitization and allergic reactions in individuals. This compound's ability to release low amounts of formaldehyde while generating other reactive species suggests a complex mechanism behind these reactions .

Data Tables

The following table summarizes key findings regarding the biological activity and reactivity of this compound:

Q & A

Q. What are the standard synthetic routes for Ethyl 2-bromo-2,2-dideuterioacetate?

The synthesis typically involves nucleophilic substitution or coupling reactions. A common method includes reacting deuterated precursors (e.g., deuterated acetic acid derivatives) with brominating agents under controlled conditions. For example, ethyl bromodifluoroacetate analogs are synthesized via reactions with copper in dimethyl sulfoxide (DMSO) at room temperature, followed by deuterium incorporation . Another approach employs potassium carbonate (K₂CO₃) in dimethylformamide (DMF) to facilitate halogen-deuterium exchange while minimizing isotopic scrambling .

Q. How is the structure of this compound characterized?

Key techniques include:

- Nuclear Magnetic Resonance (NMR): ¹H NMR identifies non-deuterated protons, while ²H NMR and ¹³C NMR confirm deuterium incorporation and carbon framework .

- Mass Spectrometry (MS): High-resolution MS (HRMS) or electrospray ionization MS (ESI-MS) verifies molecular weight and isotopic purity .

- Infrared Spectroscopy (IR): Detects functional groups like ester C=O and C-Br stretches .

- X-ray Diffraction: For crystalline derivatives, single-crystal X-ray analysis resolves spatial arrangements .

Q. What are typical reactions involving this compound?

- Nucleophilic Substitution: The bromine atom is replaced by nucleophiles (e.g., amines, thiols) to form deuterated acetates .

- Photoredox Catalysis: Under visible light, Ru(bpy)₃²⁺ photocatalysts enable radical coupling with olefins, forming deuterated alkenes .

- Reduction/Oxidation: Controlled reduction yields deuterated alcohols, while oxidation produces deuterated carboxylic acids .

Advanced Research Questions

Q. How does deuterium substitution influence reaction kinetics and mechanisms?

Deuterium introduces kinetic isotope effects (KIEs), slowing reaction rates in steps involving C-D bond cleavage. For example, in SN2 reactions, the primary KIE (k_H/k_D ≈ 1.5–2.5) arises from differences in zero-point energy between C-H and C-D bonds . Isotopic labeling studies using this compound can map reaction pathways (e.g., radical vs. ionic mechanisms) in photoredox or organometallic systems .

Q. What strategies prevent deuterium loss during reactions?

- Anhydrous Conditions: Use aprotic solvents (DMF, DMSO) and desiccants to avoid H/D exchange with moisture .

- Mild Bases: Employ K₂CO₃ instead of strong bases like NaOH to minimize deprotonation of deuterated positions .

- Low-Temperature Catalysis: Photoredox reactions at ≤60°C reduce thermal degradation of deuterated intermediates .

Q. How can photoredox catalysis expand the utility of this compound?

Ru(bpy)₃²⁺ or fluorescein photocatalysts generate deuterated radicals under visible light, enabling:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.